Dihydropteroate Synthase (DHPS): A Comprehensive Technical Guide on its Activity Across Organisms
Dihydropteroate Synthase (DHPS): A Comprehensive Technical Guide on its Activity Across Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS), designated by EC number 2.5.1.15, is a critical enzyme in the de novo biosynthesis of folate. It catalyzes the condensation of 4-aminobenzoic acid (pABA) with (7,8-dihydropterin-6-yl)methyl diphosphate (DHPP) to form 7,8-dihydropteroate and diphosphate.[1][2][3] Folate and its derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and several amino acids.[4][5] Most microorganisms and plants must synthesize folate from scratch, as they cannot utilize dietary sources.[3] Conversely, higher eukaryotes, including mammals, lack this pathway and obtain folate from their diet. This fundamental metabolic difference makes DHPS an attractive and well-validated target for a range of antimicrobial agents, most notably the sulfonamide (sulfa) drugs, which act as competitive inhibitors of pABA.[3][4][6][7] Understanding the distribution, function, and kinetic properties of DHPS across various organisms is paramount for the development of new inhibitors and for overcoming widespread drug resistance.[7][8][9]
Distribution and Activity of DHPS in Organisms
Dihydropteroate synthase is essential for survival and therefore broadly active in a diverse array of organisms that synthesize their own folate.
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Bacteria : DHPS is ubiquitous in bacteria and has been extensively studied in numerous species, including Escherichia coli, Staphylococcus aureus, Bacillus anthracis, and Mycobacterium tuberculosis.[1][2] In most bacteria, the enzyme is a homodimer with a classic TIM barrel structure and is encoded by the folP or sul gene.[3][5]
-
Archaea : DHPS is also a component of biosynthetic pathways in Archaea, where it participates in the synthesis of folate and the related cofactor tetrahydromethanopterin.[1]
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Lower Eukaryotes : The enzyme is active in many lower eukaryotes, making it a target for drugs against parasitic and fungal infections.[2][3] This includes protozoa like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, as well as fungi such as Pneumocystis jirovecii (formerly P. carinii).[3][6][7]
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Plants : Plants synthesize folate in their mitochondria, and DHPS is a key enzyme in this pathway.[2][10] It has been characterized in species like Arabidopsis thaliana and pea (Pisum sativum).[10][11]
A notable feature of DHPS in some organisms is its existence as a multifunctional protein. For instance, in P. falciparum and plants like A. thaliana, DHPS is a bifunctional enzyme fused with 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the preceding enzyme in the pathway.[10][12] In yeast (Saccharomyces cerevisiae) and the fungus Pneumocystis jirovecii, it can be part of a trifunctional protein that also includes dihydroneopterin aldolase (DHNA) activity.[3][7][10]
Quantitative Data on DHPS Activity
The catalytic efficiency and substrate affinity of DHPS, as well as its susceptibility to inhibitors, can vary significantly between organisms. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Dihydropteroate Synthase in Various Organisms
| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |
| Escherichia coli | pABA | 7.8 | 0.38 | 4.9 x 10⁴ | [7] |
| DHPP | - | - | - | ||
| Staphylococcus aureus | pABA | 0.8 ± 0.1 | 0.12 ± 0.01 | 1.5 x 10⁵ | [9] |
| DHPP | 3.9 ± 0.6 | - | - | [9] | |
| Bacillus anthracis | pABA | 4.8 ± 1.1 | 0.44 ± 0.03 | 9.2 x 10⁴ | [1] |
| DHPP | 1.9 ± 0.2 | - | - | [1] | |
| Arabidopsis thaliana | pABA | 2.5 | - | - | [11] |
| DHPP | 91 | - | - | [11] |
Note: kcat values are often reported with respect to the varied substrate (pABA in these cases). A hyphen (-) indicates data not reported in the cited source.
Table 2: Inhibition Constants of Sulfonamides Against Dihydropteroate Synthase
| Organism | Inhibitor | Inhibition Constant | Value (μM) | Reference(s) |
| Staphylococcus aureus | Sulfamethoxazole | Ki | 0.3 ± 0.04 | [9] |
| Plasmodium falciparum (Sensitive Strain) | Sulfadoxine | Ki | 0.14 | [7] |
| Plasmodium falciparum (Resistant Strain) | Sulfadoxine | Ki | 112 | [7] |
| Toxoplasma gondii | Sulfamethoxazole | Ki | 17.1 | [6] |
| 3',5'-dichloro-sulfanilanilide | Ki | 0.3 | [6] | |
| Arabidopsis thaliana | Sulfanilamide | I₅₀ | 18.6 | [11] |
| Sulfacetamide | I₅₀ | 9.6 | [11] | |
| Sulfadiazine | I₅₀ | 4.2 | [11] |
Signaling and Metabolic Pathways
DHPS is a central enzyme in the folate biosynthesis pathway, which begins with GTP and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate.
Experimental Protocols
Accurate measurement of DHPS activity is crucial for kinetic characterization and inhibitor screening. Below are detailed methodologies for three widely used assays.
Coupled Spectrophotometric Assay
This continuous assay links the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which is monitored as a decrease in absorbance at 340 nm.[4]
Principle: DHPS: pABA + DHPP → 7,8-Dihydropteroate + PPi DHFR: 7,8-Dihydropteroate + NADPH + H⁺ → Tetrahydropteroate + NADP⁺
Materials:
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Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.
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DHPS enzyme (purified).
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DHFR enzyme (purified, in excess).
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Substrates: pABA and DHPP stocks in appropriate buffer.
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Cofactor: NADPH stock solution (e.g., 10 mM).
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96-well UV-transparent microplate.
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Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Methodology:
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Prepare Reaction Mixture : In each well of the microplate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of DHFR, and NADPH (final concentration typically 100-200 µM). For inhibitor studies, add the inhibitor compound at various concentrations.
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Initiate Reaction : Start the reaction by adding one of the DHPS substrates (e.g., pABA, to a final concentration near its Km). The other substrate (DHPP) should already be in the master mix. The final reaction volume is typically 100-200 µL.
-
Monitor Absorbance : Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). For inhibition studies, plot the velocity against inhibitor concentration to determine IC₅₀ or Ki values.
Pyrophosphate/Phosphate Release Assay (Malachite Green)
This endpoint assay quantifies the pyrophosphate (PPi) released by the DHPS reaction. The PPi is first hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected colorimetrically using a Malachite Green reagent.
Materials:
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Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.
-
DHPS enzyme.
-
Substrates: pABA and DHPP.
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Inorganic Pyrophosphatase.
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Malachite Green Reagent Kit (containing Malachite Green, ammonium molybdate, and a stabilizer).
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Phosphate Standard (e.g., KH₂PO₄) for standard curve.
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96-well clear microplate.
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Spectrophotometer for reading absorbance at ~620-660 nm.
Methodology:
-
Set up DHPS Reaction : In microcentrifuge tubes or a 96-well plate, combine Assay Buffer, DHPS enzyme, inorganic pyrophosphatase (e.g., 0.01 U), pABA, and inhibitor (if applicable).
-
Initiate Reaction : Start the reaction by adding DHPP. The final reaction volume is typically 50-100 µL. Incubate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
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Stop Reaction & Develop Color : Terminate the reaction by adding the acidic Malachite Green reagent. This reagent also initiates color development. Incubate at room temperature for 15-20 minutes.
-
Prepare Standard Curve : In parallel, prepare a phosphate standard curve by adding known concentrations of the phosphate standard to wells containing the assay buffer. Add the Malachite Green reagent to these wells.
-
Measure Absorbance : Read the absorbance of all wells at ~650 nm.
-
Data Analysis : Subtract the absorbance of the no-enzyme control (blank). Use the standard curve to convert the absorbance of the samples into the amount of phosphate produced. Calculate the enzyme activity (moles of product per unit time).
Fluorescence Polarization (FP) Assay for Inhibitor Screening
FP is a high-throughput method ideal for identifying compounds that bind to the DHPS active site by measuring the displacement of a fluorescently labeled probe.
Principle: A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of its emitted light. When bound to the large DHPS enzyme, its tumbling slows dramatically, increasing the polarization. An unlabeled inhibitor that competes for the same binding site will displace the probe, causing a decrease in polarization.
Materials:
-
FP Assay Buffer: e.g., 40 mM HEPES, 4 mM MgCl₂, pH 7.6.
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DHPS enzyme.
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Fluorescent Probe: A high-affinity ligand for one of the substrate pockets (e.g., the pterin pocket) conjugated to a fluorophore (e.g., fluorescein, TMR).
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Test compounds/inhibitors dissolved in DMSO.
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384-well black, low-binding microplates.
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Plate reader with fluorescence polarization capabilities.
Methodology:
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Assay Setup : To each well of the 384-well plate, add the FP Assay Buffer, a fixed concentration of DHPS enzyme, and the fluorescent probe (at a concentration typically below its Kd).
-
Add Compounds : Add test compounds from a library plate using a pintool or acoustic dispenser (final DMSO concentration should be kept low, e.g., <1%). Include controls:
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Minimum Polarization (P_min) : Probe only.
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Maximum Polarization (P_max) : Probe + Enzyme.
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-
Incubate : Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to reach binding equilibrium.
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Measure Polarization : Read the fluorescence polarization (in millipolarization units, mP) on the plate reader using the appropriate excitation and emission filters for the fluorophore.
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Data Analysis : Calculate the percent inhibition for each compound relative to the P_min and P_max controls. Compounds causing a significant drop in mP are identified as "hits" that displace the probe.
Diagrams of Workflows and Logical Relationships
Experimental Workflow for Coupled DHPS Assay
Logical Workflow for DHPS Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning, sequencing, and enhanced expression of the dihydropteroate synthase gene of Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
